N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16Cl2N4O2S and its molecular weight is 459.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of derivatives closely related to N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide involves complex chemical reactions yielding compounds with significant antimicrobial activity. These compounds are synthesized through reactions involving N-((1E)-1-Aza-2-Substituted phenylvinyl)-2'-{2"-(2'", 6'"-Dichloro Phenyl) Amino) Phenyl} Acetamide, with the structures established through elemental analysis, IR, 1H NMR, and Mass spectral data (Mistry, Desai, & Intwala, 2009).
Antimicrobial and Antitumor Activity
Compounds structurally related to N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide have shown promising results in antimicrobial and antitumor activity screenings. Specifically, derivatives have been evaluated against various micro-organisms, showing potential as antimicrobial agents. Additionally, some derivatives demonstrated mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7, indicating potential research applications in cancer therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).
Potential as Dual Inhibitors
Further research into related pyrrolo[2,3-d]pyrimidine derivatives has led to the discovery of compounds acting as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showcasing significant antitumor activity. This suggests that modifications on the pyrrolo[2,3-d]pyrimidine scaffold, similar to N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide, could lead to novel antifolate therapies with dual inhibitory actions against key enzymes in cancer cell proliferation (Gangjee, Lin, Kisliuk, & McGuire, 2005).
QSAR Studies and Antibacterial Agents
Quantitative structure-activity relationship (QSAR) studies on thiazolidinone and acetidinone derivatives related to N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide have provided insights into the structural and physicochemical parameters influencing antibacterial activity. These studies highlight the positive contribution of bulkier groups at specific positions, enhancing the hydrophobicity or steric bulk character, which could guide the design of more effective antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2S/c1-27-20(29)19-18(14(10-24-19)12-5-3-2-4-6-12)26-21(27)30-11-17(28)25-16-9-13(22)7-8-15(16)23/h2-10,24H,11H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQWRQIHFLFNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide |
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